molecular formula C15H21BrN2O2 B4792802 1-(5-bromo-2-furoyl)-4-cyclohexylpiperazine

1-(5-bromo-2-furoyl)-4-cyclohexylpiperazine

Cat. No.: B4792802
M. Wt: 341.24 g/mol
InChI Key: HDIIUNLULOHWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2-furoyl)-4-cyclohexylpiperazine is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-furoyl)-4-cyclohexylpiperazine has been studied in various cancer cell lines. It has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cancer cells. In addition, it has been shown to inhibit the expression of various proteins involved in cell survival and proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(5-bromo-2-furoyl)-4-cyclohexylpiperazine in lab experiments include its potent antitumor and antibacterial activity. However, its limitations include its potential toxicity and lack of specificity towards cancer cells.

Future Directions

There are several potential future directions for 1-(5-bromo-2-furoyl)-4-cyclohexylpiperazine. One direction involves the development of analogs with improved specificity towards cancer cells. Another direction involves the investigation of its potential applications in combination therapy with other anticancer agents. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity in vivo.
In conclusion, this compound is a compound that has shown potential applications in medicinal chemistry. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as an anticancer and antibacterial agent.

Scientific Research Applications

1-(5-bromo-2-furoyl)-4-cyclohexylpiperazine has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been shown to possess antibacterial activity against Staphylococcus aureus and Escherichia coli.

Properties

IUPAC Name

(5-bromofuran-2-yl)-(4-cyclohexylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c16-14-7-6-13(20-14)15(19)18-10-8-17(9-11-18)12-4-2-1-3-5-12/h6-7,12H,1-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIIUNLULOHWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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